molecular formula C9H9ClO4S B8759908 2-Chloro-4-(ethylsulfonyl)benzoic acid CAS No. 118939-05-2

2-Chloro-4-(ethylsulfonyl)benzoic acid

Cat. No.: B8759908
CAS No.: 118939-05-2
M. Wt: 248.68 g/mol
InChI Key: JPZAIINPMVVSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(ethylsulfonyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an ethylsulfonyl group at the 4-position of the aromatic ring. The ethylsulfonyl moiety (-SO₂C₂H₅) is a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid (pKa ~1–2) compared to unsubstituted benzoic acid (pKa ~4.2). This compound is primarily utilized in agrochemical and pharmaceutical research, particularly as a precursor for synthesizing herbicides and enzyme inhibitors . Its structural features, including the sulfonyl group’s polarity and the ethyl chain’s moderate lipophilicity, influence its solubility, reactivity, and biological interactions.

Properties

CAS No.

118939-05-2

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

2-chloro-4-ethylsulfonylbenzoic acid

InChI

InChI=1S/C9H9ClO4S/c1-2-15(13,14)6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)

InChI Key

JPZAIINPMVVSEN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects: Sulfonyl (-SO₂R) and trifluoromethyl (-CF₃) groups increase acidity, whereas cyano (-CN) and nitro (-NO₂) groups further enhance electrophilicity .
  • Lipophilicity : Ethylsulfonyl derivatives exhibit moderate lipophilicity compared to methylsulfonyl (more polar) or trifluoromethyl (highly hydrophobic) analogs .
  • Biological Activity: Substituents dictate target specificity. For example, acifluorfen’s nitro and phenoxy groups enable herbicidal action, while ethylsulfonyl analogs may interfere with enzyme binding pockets .

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